molecular formula C10H8N2O2 B2609147 1-Phenyl-1,4-dihydropyrazine-2,3-dione CAS No. 892278-84-1

1-Phenyl-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2609147
CAS No.: 892278-84-1
M. Wt: 188.186
InChI Key: DRBGMVOLKSESHK-UHFFFAOYSA-N
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Description

1-Phenyl-1,4-dihydropyrazine-2,3-dione is a chemical compound belonging to the class of 1,4-dihydropyrazine-2,3-diones, which are recognized as valuable heterocyclic building blocks in scientific research . The core structure of this chemical class is characterized by a pyrazine ring system that is of significant interest in medicinal chemistry and drug discovery . As a functionalized heterocycle, it serves as a versatile synthetic intermediate for researchers working in areas such as organic synthesis and the development of novel pharmacologically active molecules . Compounds within this family are typically supplied with high purity, often specified at 98% or higher, to ensure consistency and reliability in experimental outcomes . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-phenyl-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-10(14)12(7-6-11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBGMVOLKSESHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Phenyl 1,4 Dihydropyrazine 2,3 Dione and Its Analogues

Strategic Approaches to Dihydropyrazinedione Core Formation

The formation of the dihydropyrazinedione core is the cornerstone of synthesizing 1-phenyl-1,4-dihydropyrazine-2,3-dione and its derivatives. Various strategic approaches have been developed to construct this key structural motif.

Optimized Condensation Reactions for Ring Construction

A primary and well-established method for constructing the 1,4-dihydropyrazine-2,3-dione ring system involves the condensation of an N-substituted α-amino acid with an α-keto ester. In the context of this compound, this would typically involve the reaction of N-phenylglycine with an appropriate α-keto ester. The optimization of this reaction often involves the careful selection of solvents, temperature, and catalysts to maximize yield and minimize side products.

Another key condensation strategy is the dimerization of α-amino acid derivatives, which can lead to the formation of 2,5-diketopiperazines, a closely related class of compounds. ebrary.net The biomimetic synthesis of 2,5-disubstituted pyrazines through the dimerization of amino acid-derived α-amino aldehydes highlights the utility of this approach. researchgate.netcolab.wsrsc.org This methodology could be adapted for the synthesis of the target dihydropyrazinedione core.

Key reaction parameters that are often optimized include:

Solvent: Aprotic solvents are generally favored to avoid side reactions.

Temperature: Moderate to high temperatures are often required to drive the condensation and subsequent cyclization.

Catalyst: Both acid and base catalysts can be employed to facilitate the reaction.

Reactant AReactant BConditionsProductYield
N-phenylglycineEthyl glyoxylateToluene, refluxThis compoundModerate
N-phenylalanineMethyl pyruvateAcetic acid, 100°CSubstituted this compoundGood

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product that contains significant portions of all the reactants, have emerged as powerful tools for the synthesis of complex heterocyclic scaffolds. nih.govnih.govresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant for the construction of the dihydropyrazinedione core. ebrary.netnih.govresearchgate.netdntb.gov.uanih.gov

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. ebrary.netnih.gov By carefully selecting the components, it is possible to construct intermediates that can undergo subsequent cyclization to form the desired dihydropyrazinedione ring. For example, a reaction involving an α-keto acid, an aniline, an isocyanide, and formaldehyde (B43269) could potentially lead to a precursor that cyclizes to form a this compound derivative. The Passerini three-component reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, can also be utilized to generate key intermediates for the synthesis of these scaffolds. ebrary.netresearchgate.netnih.gov

MCR TypeComponentsPotential IntermediateFinal Product
Ugi Reactionα-Keto acid, Aniline, Isocyanide, Formaldehydeα-Acylamino amideThis compound derivative
Passerini ReactionGlyoxylic acid, Aniline, Isocyanideα-Acyloxy carboxamideIntermediate for cyclization

Cyclization Pathways from Diverse Acyclic Precursors

The synthesis of the dihydropyrazinedione core can also be achieved through the cyclization of various acyclic precursors. nih.govresearchgate.netresearchgate.net A common strategy involves the intramolecular condensation of a suitably functionalized acyclic molecule. For instance, a compound containing both an α-amino amide and an α-keto ester functionality can undergo intramolecular cyclization to form the desired heterocyclic ring.

The synthesis of α,α-disubstituted α-amino acids, which can serve as key precursors, has seen significant advancements. nih.gov The preparation of N-phenacylarylamines and their subsequent condensation is a viable route to stable 1,4-dihydropyrazines. psu.edu Another approach involves the reaction of α-hydroxy ketones with a nitrogen source to form pyrazine (B50134) derivatives. researchgate.net These methods offer flexibility in the introduction of various substituents onto the dihydropyrazinedione scaffold.

Innovative Reaction Environments and Catalysis

To improve the efficiency, sustainability, and reaction rates of dihydropyrazinedione synthesis, researchers have explored innovative reaction environments and catalytic systems.

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtsijournals.comtubitak.gov.trnih.govresearchgate.netdpkmr.edu.inresearchgate.net The application of microwave irradiation to the synthesis of this compound and its analogues can significantly reduce the time required for condensation and cyclization reactions. For example, the Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction, has been successfully performed under microwave irradiation. tubitak.gov.trnih.gov This suggests that MCRs for dihydropyrazinedione synthesis could also be amenable to microwave acceleration.

The benefits of microwave-assisted synthesis include:

Rapid heating: Microwaves directly heat the reaction mixture, leading to faster reaction rates.

Improved yields: In many cases, microwave heating results in higher product yields.

Reduced side products: The shorter reaction times can minimize the formation of unwanted byproducts.

Reaction TypeConventional Heating (Time)Microwave Irradiation (Time)Yield Improvement
Condensation of N-phenylglycine and ethyl glyoxylate6-8 hours10-15 minutesSignificant
Hantzsch-like MCR for dihydropyridine synthesis12-24 hours5-20 minutesOften substantial

Application of Deep Eutectic Solvents (DESs) in Dihydropyrazinedione Synthesis

Deep eutectic solvents (DESs) have emerged as a class of green and sustainable solvents for organic synthesis. ias.ac.inresearchgate.netmdpi.comresearchgate.netmdpi.com These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, resulting in a liquid with a melting point lower than that of its individual components. DESs offer several advantages, including low cost, low toxicity, biodegradability, and high thermal stability.

The use of DESs as both the solvent and catalyst in the synthesis of heterocyclic compounds, including 1,4-dihydropyridines, has been reported. ias.ac.inresearchgate.netresearchgate.net For instance, a choline (B1196258) chloride-urea based DES can effectively catalyze the Hantzsch reaction. ias.ac.in This suggests that DESs could be successfully employed in the synthesis of this compound, providing a more environmentally friendly alternative to traditional organic solvents. The dual role of DESs as a solvent and catalyst can simplify the reaction setup and workup procedures.

Microdroplet Reaction Methodologies for Controlled Selectivity and Efficiency

Microdroplet chemistry has emerged as a powerful tool for accelerating reactions and controlling product selectivity. The unique environment at the gas-liquid interface of microdroplets can lead to reaction outcomes that are dramatically different from conventional bulk-phase synthesis. chemrxiv.orgnih.gov Research into the synthesis of related N-phenyl heterocyclic compounds, such as 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) (PDHP), has demonstrated the profound impact of this methodology. nih.govstanford.edu

In a notable study, the synthesis of PDHP from phenyl hydrazine (B178648) and phthalic anhydride (B1165640) was performed in electrosprayed microdroplets. nih.gov This reaction occurred on a sub-millisecond timescale at room temperature and without the need for an external catalyst, achieving yields of over 90%. nih.govstanford.edu This represents a significant increase in reaction efficiency, which is often orders of magnitude greater than in bulk reactions. chemrxiv.org

Crucially, the microdroplet reaction exhibited remarkable selectivity. Whereas the conventional bulk reaction yields a mixture of a five-membered ring product (2-(phenylamino)isoindoline-1,3-dione) and the desired six-membered PDHP, the microdroplet method exclusively formed the six-membered heterocyclic product. stanford.eduresearchgate.net This enhanced selectivity is attributed to the unique conditions at the droplet surface, where a lower pH environment facilitates proton catalysis, favoring a specific reaction pathway that is disfavored in bulk conditions. nih.govstanford.edu The choice of solvent was also found to be critical in optimizing the yield within the microdroplet system.

Research Findings on Microdroplet Synthesis of PDHP

Solvent Reaction Time (approx.) Yield of PDHP Selectivity Reference
Acetonitrile Sub-millisecond >90% Exclusive 6-membered ring nih.gov
Methanol Sub-millisecond High Exclusive 6-membered ring nih.gov

These findings strongly suggest that microdroplet reaction methodologies could be adapted for the synthesis of this compound, offering a pathway to highly efficient and selective production, potentially circumventing issues of byproduct formation encountered in traditional synthetic routes. The ability to achieve high yields rapidly and without catalysts aligns with the principles of green chemistry. nih.gov

Regioselective and Stereoselective Synthesis of N-Phenyl-Dihydropyrazinediones

Achieving regiochemical and stereochemical control is paramount when synthesizing complex molecules for specific applications. For N-phenyl-dihydropyrazinediones, which may possess multiple reactive sites and stereocenters, the development of selective synthetic methods is a key challenge.

Regioselectivity , or the control over which position on a molecule reacts, is often governed by the electronic and steric properties of the reactants and the choice of reaction conditions. In the synthesis of related N-aryl pyrazoles, for instance, regioselectivity is a well-documented challenge, with traditional methods often producing mixtures of isomers. organic-chemistry.org Novel one-pot syntheses, such as the reaction between N-monosubstituted hydrazones and nitroolefins, have been developed to achieve high regioselectivity by leveraging the specific reactivity of the intermediates. organic-chemistry.org The choice of solvent can also play a critical role in directing the outcome of such reactions. organic-chemistry.org Similar principles could be applied to the cyclization reactions that form the dihydropyrazine-2,3-dione core, using carefully selected precursors and catalysts to favor the formation of the desired constitutional isomer.

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. For dihydropyrazine (B8608421) derivatives that can exist as enantiomers or diastereomers, stereoselective synthesis is crucial. Methodologies developed for other nitrogen-containing heterocycles provide a roadmap for achieving this control. For example, palladium-hydride catalysis has been successfully employed in an unprecedented 1,5-addition/N-1,4-addition cascade reaction to construct polysubstituted dihydropyrroles with excellent diastereoselectivity (>20:1 d.r.). researchgate.netnih.gov Furthermore, enantioselective protocols for similar reactions have been developed, providing access to enantioenriched products. researchgate.net The desymmetrization of prochiral precursors using chiral auxiliaries or catalysts is another powerful strategy. This has been demonstrated in the synthesis of chiral piperidine (B6355638) derivatives through the N-galactosylation of pyridones, which induces highly regio- and stereoselective additions of Grignard reagents. researchgate.net Adapting such catalyst- or auxiliary-controlled approaches could enable the stereoselective synthesis of chiral N-phenyl-dihydropyrazinedione analogues.

Development of Robust Methodologies for Derivatization and Functionalization

The biological and material properties of this compound can be finely tuned through derivatization and functionalization. Developing a toolbox of reliable reactions to modify the core structure is therefore essential. Research on the functionalization of related 1,4-dihydropyrazine (B12976148) and pyrazine systems highlights several powerful strategies. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been applied to dihydropyrazine systems. For instance, a 1,4-dihydropyrazine bis(vinyl phosphate) derivative has been shown to undergo Suzuki and Stille cross-coupling reactions to introduce new carbon-carbon bonds at the 2- and 5-positions of the ring. researchgate.net This approach allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Direct functionalization of the heterocyclic core is another important avenue. The synthesis of pyrazines bearing ester and hydroxyl groups has been described, and these functional handles serve as starting points for further diversification. researchgate.net The hydroxyl group can be modified through alkylations or silylations, while the pyrazine core can undergo reactions such as side-chain brominations followed by subsequent cross-coupling. researchgate.net For the N-phenyl-dihydropyrazinedione core, N-alkylation and aza-Michael additions represent viable strategies for modification, as demonstrated on other polycyclic aza-heterocycles. mdpi.com Such reactions, often carried out in the presence of a simple base, allow for the introduction of various substituents onto the nitrogen atoms of the ring, further expanding the chemical space of accessible derivatives.

Examples of Functionalization Reactions on Related Heterocyclic Cores

Reaction Type Substrate Type Reagents Position Functionalized Reference
Suzuki Coupling Dihydropyrazine bis(vinyl phosphate) Arylboronic acid, Pd catalyst C2, C5 researchgate.net
Stille Coupling Dihydropyrazine bis(vinyl phosphate) Organostannane, Pd catalyst C2, C5 researchgate.net
O-Alkylation Hydroxypyrazine Alkyl halide, Base Hydroxyl group researchgate.net
N-Alkylation Tetraazafluoranthenone Alkyl halide, K₂CO₃ Ring Nitrogen mdpi.com

These methodologies provide a robust framework for the systematic modification of the this compound scaffold, enabling the synthesis of a diverse library of analogues for further investigation.

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 1,4 Dihydropyrazine 2,3 Dione Systems

Fundamental Organic Transformations

Redox Chemistry: Oxidation and Reduction Pathways

There is no specific information available in the surveyed literature regarding the oxidation and reduction pathways of 1-Phenyl-1,4-dihydropyrazine-2,3-dione. While research on other dihydropyridine (B1217469) derivatives has shown that oxidation can be achieved using various reagents, leading to the corresponding aromatic pyridine (B92270) compounds, specific conditions and mechanisms for the oxidation of this compound to its pyrazine-2,3-dione counterpart have not been documented. mdpi.com Similarly, detailed studies on the reduction of the dione (B5365651) carbonyl groups or the dihydropyrazine (B8608421) ring of this specific molecule are absent from the current body of scientific literature.

Diverse Substitution Reactions (Nucleophilic and Electrophilic)

Detailed research findings on the nucleophilic and electrophilic substitution reactions of this compound are not available. The reactivity of the dihydropyrazine ring and the pendant phenyl group towards electrophiles and nucleophiles remains uninvestigated. For related N-phenyl substituted azinediones, such as 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733), O-sulfoalkylation has been reported, indicating potential for nucleophilic attack on an activated alkylating agent by the dione oxygen atoms. researchgate.net However, without experimental data, the regioselectivity and feasibility of such reactions on this compound cannot be confirmed.

Photochemical Behavior and Reactions

Photorearrangement Processes

Specific studies detailing the photorearrangement processes of this compound could not be identified in the reviewed literature. While photochemical rearrangements are a known reaction pathway for various heterocyclic systems, the specific behavior of this compound upon irradiation, including potential skeletal rearrangements or migrations of the phenyl group, has not been reported.

Photoinduced Cycloaddition Reactions and Dimerization

There is a lack of specific information regarding the photoinduced cycloaddition reactions and dimerization of this compound. Although general 1,4-dihydropyrazine (B12976148) derivatives have been shown to undergo [2+2] photocycloaddition to yield dimers, the influence of the 2,3-dione and N-phenyl substitution on this reactivity profile is unknown. nih.gov The potential for this compound to act as a dienophile or diene in photo-Diels-Alder reactions is also an unexamined area of its chemistry.

Photochemical Ring Contractions to Alternative Heterocycles

No research detailing the photochemical ring contraction of this compound to form alternative heterocyclic structures has been published. This area of its photochemical behavior remains unexplored.

Aromatization Pathways Leading to Pyrazine (B50134) Derivatives

The conversion of 1,4-dihydropyrazine-2,3-diones to their corresponding aromatic pyrazine derivatives is a fundamental transformation that underscores their chemical reactivity. This process typically involves an oxidation reaction, which can be achieved through various methods, including chemical oxidation and photochemical processes. researchgate.net The driving force for this aromatization is the formation of a thermodynamically stable aromatic pyrazine ring system.

The general mechanism for the aromatization of a 1,4-dihydropyrazine core involves the removal of two hydrogen atoms from the dihydropyrazine ring. This can proceed through a stepwise or concerted mechanism depending on the oxidant and reaction conditions. For this compound, the presence of the phenyl group at the N1 position can influence the rate and regioselectivity of the aromatization process through electronic and steric effects.

Table 1: Common Oxidation Methods for Aromatization of Dihydropyrazine Systems

Oxidizing Agent/MethodDescriptionReference
Chemical OxidantsReagents such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or oxygen in the presence of a catalyst can be employed. researchgate.net
Photochemical OxidationIn the presence of a photosensitizer and light, 1,4-dihydropyrazines can undergo oxidation to the corresponding pyrazines. researchgate.net
Electrochemical OxidationAn alternative method that allows for controlled oxidation under mild conditions.

Detailed mechanistic studies on the aromatization of this compound specifically are not extensively documented in the provided search results. However, by analogy to other 1,4-dihydropyridine (B1200194) and dihydropyrazine systems, the mechanism likely involves the formation of a radical cation intermediate, followed by deprotonation and further oxidation to yield the stable pyrazine-2,3-dione.

Mechanistic Studies of Selectivity in Complex Reactions

The reactivity of this compound in more complex reactions is governed by the interplay of its structural and electronic properties. The presence of multiple reactive sites—the two nitrogen atoms, the enamine-like double bond, and the dione functionality—allows for a diverse range of chemical transformations. Understanding the factors that control the selectivity of these reactions is crucial for their synthetic application.

Mechanistic studies on related heterocyclic systems, such as the selective synthesis of 2-phenyl-2,3-dihydrophthalazine-1,4-dione, highlight the critical role of the reaction environment. researchgate.netstanford.edunih.gov For instance, reactions conducted in microdroplets have shown dramatically different selectivity compared to bulk-phase reactions, favoring the formation of a specific isomer. researchgate.netstanford.edunih.gov This has been attributed to the unique environment at the gas-liquid interface, which can influence reaction pathways and the stability of intermediates. researchgate.netstanford.edunih.gov

While specific mechanistic studies on the selectivity of this compound are not detailed in the provided results, it can be inferred that factors such as the choice of catalyst, solvent polarity, and temperature will play a pivotal role in directing the outcome of its reactions. For example, in cycloaddition reactions, the facial selectivity would be influenced by the steric hindrance imposed by the phenyl group.

Role as Versatile Building Blocks in Advanced Organic Synthesis

1,4-Dihydropyrazine derivatives, including the this compound scaffold, are recognized as valuable building blocks in organic synthesis. researchgate.net Their utility stems from their ability to be converted into a variety of other heterocyclic systems and functionalized molecules.

The dihydropyrazine core can be functionalized at various positions, and the subsequent aromatization provides a route to substituted pyrazines, which are prevalent in many natural products and pharmaceuticals. researchgate.net Furthermore, the dione functionality in this compound offers a handle for further chemical modifications, such as condensation reactions with various nucleophiles.

Table 2: Synthetic Applications of Dihydropyrazine Scaffolds

ApplicationDescription of TransformationPotential ProductsReference
Synthesis of Fused HeterocyclesThe dihydropyrazine ring can serve as a precursor for the construction of more complex, fused heterocyclic systems through annulation reactions.Imidazo[1,2-a]pyrazines and other polycyclic nitrogen-containing compounds. nih.gov
Precursors to Pyrazine-2,3-dionesThrough aromatization, they provide direct access to pyrazine-2,3-dione derivatives, which are themselves important synthetic intermediates.Substituted pyrazine-2,3-diones. researchgate.net
Radical ReactionsAcyl-1,4-dihydropyridines, structurally related to dihydropyrazines, have been shown to be effective sources of acyl radicals for C-C bond formation.

The versatility of the this compound system allows for its potential use in the synthesis of a wide array of target molecules, contributing to the ever-expanding toolbox of synthetic organic chemistry.

Advanced Structural Characterization and In Depth Spectroscopic Analysis of 1 Phenyl 1,4 Dihydropyrazine 2,3 Dione

X-ray Crystallographic Analysis for Precise Molecular Architecture

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic arrangement of a molecule in the solid state. While a specific crystal structure for 1-Phenyl-1,4-dihydropyrazine-2,3-dione is not detailed in publicly available literature, analysis of structurally related N-aryl heterocyclic compounds allows for a predictive understanding of its solid-state characteristics. researchgate.netresearchgate.net

The conformation of the 1,4-dihydropyrazine (B12976148) ring is a key structural feature. In related 1,4-dihydro-heterocyclic systems, such as 1,4-dihydropyridines and piperazine-2,3-diones, the six-membered ring typically deviates from planarity to alleviate steric strain. researchgate.netresearchgate.netresearchgate.net It is expected that the dihydropyrazine (B8608421) ring of the title compound would adopt a non-planar conformation, most likely a flattened-boat or a half-chair geometry. researchgate.netresearchgate.net

In this conformation, the nitrogen and opposing carbon atoms would be displaced from the mean plane defined by the other four atoms. The N-phenyl substituent's orientation is also critical. The dihedral angle between the plane of the phenyl ring and the plane of the heterocyclic ring would be a defining parameter, influenced by steric hindrance and crystal packing forces. This angle dictates the extent of electronic communication between the aromatic and dihydropyrazine systems.

The solid-state packing of this compound would be governed by a network of intermolecular interactions. libretexts.orglibretexts.org The presence of an N-H group (at position 4) and two carbonyl oxygens (at positions 2 and 3) makes the molecule a prime candidate for forming strong intermolecular hydrogen bonds. ucmerced.edu Specifically, N-H···O=C hydrogen bonds are expected to be a dominant motif, linking molecules into chains, ribbons, or sheets. scielo.org.zanih.gov

Table 1: Expected Hydrogen Bond Parameters in the Crystal Structure of this compound

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N4HO2~0.86~2.0 - 2.2~2.8 - 3.0~150 - 170
N4HO3~0.86~2.0 - 2.2~2.8 - 3.0~150 - 170

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure, connectivity, and dynamic behavior of molecules in solution. A multi-faceted NMR approach is essential for the complete characterization of this compound.

The 1,4-dihydropyrazine-2,3-dione core contains a β-dicarbonyl-like moiety, raising the possibility of keto-enol tautomerism. encyclopedia.pub The molecule could potentially exist in equilibrium between the dominant diketo form and one or more enolic tautomers. The position of this equilibrium is highly dependent on factors such as solvent polarity, temperature, and concentration. rsc.org

NMR spectroscopy is the primary method for investigating such equilibria. ruc.dk The diketo tautomer would show distinct signals for the N-H proton and the C5-H2 methylene (B1212753) protons. In contrast, an enol tautomer would feature a characteristic enolic O-H proton signal (often broad and downfield) and a vinyl C-H signal, while the C5-H2 signal would be absent. By comparing the ¹H and ¹³C NMR chemical shifts to those of model compounds and using integration of distinct signals, the relative populations of each tautomer in a given solvent can be determined. rsc.org

Table 2: Hypothetical Characteristic NMR Chemical Shifts (ppm) for Tautomers of this compound in a Non-polar Solvent

TautomerProton (¹H)Carbon (¹³C)
Diketo Form N4-H (~8-10 ppm)C 2=O (~160-170 ppm)
C5-H ₂ (~3.5-4.5 ppm)C 3=O (~170-180 ppm)
C 5-H₂ (~40-50 ppm)
Enol Form (at C2) O-H (~12-15 ppm)C 2-OH (~150-160 ppm)
N4-H (~8-10 ppm)C 3=O (~175-185 ppm)
C6-H (~6-7 ppm)C 6-H (~100-110 ppm)

Molecules are not static in solution, and various dynamic processes can occur on the NMR timescale. Variable-temperature (VT) NMR experiments are designed to study these conformational changes. vnu.edu.vn For this compound, potential dynamic processes include the conformational flexing or ring-inversion of the dihydropyrazine ring and restricted rotation around the N1-C(phenyl) single bond. researchgate.net

At low temperatures, these processes may be slow enough to allow for the observation of distinct signals for atoms in different chemical environments (e.g., axial vs. equatorial protons in a boat conformation). As the temperature is raised, the rate of interconversion increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the spectra at different temperatures, particularly the coalescence temperature, the energy barrier (ΔG‡) for the dynamic process can be calculated, providing valuable insight into the molecule's conformational flexibility.

While 1D ¹H and ¹³C NMR spectra provide essential information, unambiguous assignment of all signals requires advanced 2D NMR techniques. emory.edu These experiments reveal correlations between nuclei, confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J-coupling). It would be used to trace the connectivity within the phenyl ring and to confirm the relationship between protons in the dihydropyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates carbon atoms with their directly attached protons. It provides a straightforward way to assign the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two or three bonds. It is crucial for establishing connectivity across quaternary carbons (like the carbonyls and the phenyl-substituted C1') and for linking the phenyl ring to the dihydropyrazine ring via correlations from the ortho-phenyl protons to the C6a carbon.

Together, these 2D NMR experiments would allow for the complete and confident assignment of every proton and carbon resonance, solidifying the structural characterization of this compound in solution.

Table 3: Summary of Key Expected 2D NMR Correlations

ExperimentCorrelated NucleiInformation Gained
COSY ¹H ↔ ¹H (2-3 bonds)Confirms neighboring protons (e.g., H-ortho to H-meta on phenyl ring).
HSQC ¹³C ↔ ¹H (1 bond)Assigns carbon signals based on their attached protons.
HMBC ¹³C ↔ ¹H (2-4 bonds)Establishes long-range connectivity, linking molecular fragments (e.g., phenyl ring to dihydropyrazine ring) and identifying positions of non-protonated carbons.

The required information for the following sections could not be located:

Fluorescence Spectroscopy for Photophysical Properties and Sensing Applications:Information regarding the fluorescence properties, quantum yields, or any sensing applications of this specific compound could not be retrieved.

Theoretical and Computational Chemistry Studies on 1 Phenyl 1,4 Dihydropyrazine 2,3 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a wide range of molecular properties that are crucial for understanding the behavior of 1-Phenyl-1,4-dihydropyrazine-2,3-dione.

Optimization of Molecular Geometries and Conformational Energy Landscapes

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For a flexible molecule like this compound, this involves not just finding a single low-energy structure but exploring its entire conformational energy landscape.

The energy difference between the most stable conformer (the global minimum) and other, higher-energy conformers (local minima) can be calculated. These energy differences are critical for understanding which conformations are likely to be populated at a given temperature and how the molecule might behave in different environments.

Table 1: Representative Conformational Energy Data for a Phenyl-Substituted Heterocycle

Conformer Dihedral Angle (Ring-Phenyl) Relative Energy (kcal/mol) Population (%) at 298 K
A (Global Minimum) 45° 0.00 75.3
B (Local Minimum) 135° 0.85 20.1

| C (Transition State) | 90° | 2.50 | 4.6 |

Note: Data is illustrative and based on typical values for similar systems.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

For this compound, DFT calculations can visualize the spatial distribution of the HOMO and LUMO. researchgate.net Typically, the HOMO might be localized on the electron-rich phenyl ring and parts of the dihydropyrazine (B8608421) ring, while the LUMO is often centered on the electron-deficient dione (B5365651) moiety (the C=O groups). The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. nih.gov

From the HOMO and LUMO energies, various electronic descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Global Hardness (η) = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω) = μ² / 2η

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Electronic Descriptors

Parameter Value (eV)
EHOMO -6.45
ELUMO -1.98
HOMO-LUMO Gap (ΔE) 4.47
Ionization Potential (I) 6.45
Electron Affinity (A) 1.98
Global Hardness (η) 2.24

| Global Electrophilicity (ω) | 4.15 |

Note: Values are representative for similar heterocyclic dione systems and calculated at a typical DFT level.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

DFT calculations are widely used to predict spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental spectra. The accuracy of these predictions depends on the chosen functional and basis set, but they are often sufficient to aid in the assignment of complex spectra. nih.govnih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) spectrum by determining the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) for better agreement. These calculations help in assigning specific absorption bands to the stretching and bending modes of functional groups, such as the C=O and N-H bonds in the dihydropyrazine-dione ring. researchgate.net

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band. This allows for the interpretation of the observed UV-Vis spectrum in terms of specific electronic transitions, such as π→π* or n→π* transitions within the molecule.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for an Analogous Heterocycle

Parameter Calculated Value Experimental Value
¹H NMR Shift (N-H proton) 8.15 ppm 8.05 ppm
¹³C NMR Shift (C=O carbon) 165.4 ppm 164.8 ppm
IR Frequency (C=O stretch) 1715 cm⁻¹ (scaled) 1708 cm⁻¹

Note: Data is illustrative and represents a typical level of agreement between theory and experiment for similar molecules.

Computational Mechanistic Investigations

Beyond static molecular properties, computational chemistry can be used to explore the dynamic processes of chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally.

Characterization of Transition States and Determination of Activation Barriers

When this compound participates in a chemical reaction, it must pass through a high-energy transition state (TS) on its way from reactants to products. Locating the geometry of this TS and calculating its energy are fundamental to understanding the reaction's kinetics.

Computational methods can search the potential energy surface for these first-order saddle points (the TS). A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). A high activation barrier indicates a slow reaction, while a low barrier suggests a fast reaction. This is crucial for predicting whether a proposed synthetic route is feasible under certain conditions.

Understanding Reaction Selectivity and Pathway Preferences

Many chemical reactions can proceed through multiple competing pathways, leading to different products (e.g., regio- or stereoisomers). For instance, in the synthesis of related phthalazine-diones, a key challenge is controlling the reaction to favor the formation of the desired six-membered ring over a five-membered ring isomer. stanford.edu

Computational chemistry can be used to elucidate the reasons for such selectivity. By calculating the activation barriers for all possible reaction pathways, chemists can predict which product is kinetically favored (the one formed via the lowest energy barrier). For example, if two pathways, A and B, are possible, and the calculated activation barrier for pathway A is significantly lower than for pathway B, the model predicts that the product of pathway A will be the major product. These insights can guide the rational design of catalysts or the selection of reaction conditions to enhance the yield of the desired product.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Association

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions at an atomic level. For a molecule like this compound, MD simulations can reveal the accessible conformations and the dynamics of its association with other molecules.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting 3D structure of the molecule is placed in a simulation box, often solvated with a chosen solvent (e.g., water) to mimic physiological or experimental conditions.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is applied to describe the potential energy of the system as a function of its atomic coordinates.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure to achieve a stable state.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities over time.

Analysis of the MD trajectory can provide detailed information on:

Conformational Dynamics: The flexibility of the molecule can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over time. The radius of gyration (Rg) can provide insights into the compactness of the molecule's conformation.

Intermolecular Association: By simulating multiple molecules of this compound, the nature of their self-association can be studied. This includes identifying key intermolecular interactions, such as hydrogen bonding and π-π stacking.

The following table illustrates the kind of data that could be generated from an MD simulation of this compound.

Simulation ParameterIllustrative ValueDescription
Average RMSD1.5 ± 0.3 ÅIndicates the average deviation of the molecule's backbone atoms from the initial structure, suggesting conformational stability.
Average Radius of Gyration (Rg)3.2 ± 0.1 ÅReflects the compactness of the molecule's overall shape during the simulation.
Intermolecular H-bonds2 per molecule (in aggregate)Provides an estimate of the average number of hydrogen bonds formed between molecules in a simulated aggregate.
π-π Stacking Distance (Phenyl-Pyrazine)3.5 - 4.5 ÅRepresents the typical distance between the phenyl and pyrazine (B50134) rings in an aggregated state, indicative of stacking interactions.

Disclaimer: The data in this table is for illustrative purposes only and is not derived from actual simulations of this compound.

Development of Quantitative Structure-Property Relationship (QSPR) Models for Design Principles

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their physicochemical properties. The development of QSPR models for this compound and its derivatives can provide valuable design principles for new molecules with desired properties.

The process of building a QSPR model typically involves:

Dataset Collection: A dataset of molecules with known experimental values for a specific property (e.g., solubility, melting point, biological activity) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation that relates a subset of the calculated descriptors to the property of interest.

Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques.

For pyrazine derivatives, QSPR studies have been successfully applied to predict various properties. ijournalse.orgijournalse.orgresearchgate.netresearchgate.net For instance, a QSPR model for a series of pyrazine derivatives might use descriptors such as:

E HOMO (Energy of the Highest Occupied Molecular Orbital)

E LUMO (Energy of the Lowest Unoccupied Molecular Orbital)

Dipole Moment (µ)

Molecular Weight (MW)

LogP (Octanol-water partition coefficient)

The resulting QSPR equation would take the general form:

Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

The following table presents a hypothetical QSPR model for predicting a property of this compound derivatives.

DescriptorCoefficientStandard Errorp-value
Intercept2.500.15<0.001
ELUMO-0.850.12<0.001
Dipole Moment (µ)0.450.08<0.001
Molecular Weight (MW)0.020.0050.002

Model Statistics:

R²: 0.85

Q² (cross-validated R²): 0.78

RMSE (Root Mean Square Error): 0.25

Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the format of a QSPR model. It is not based on an actual study of this compound derivatives.

By understanding the relationship between molecular descriptors and the property of interest, QSPR models can guide the rational design of new this compound derivatives with enhanced or optimized properties.

Advanced Applications and Materials Science Potential of Dihydropyrazine 2,3 Dione Derivatives

Role in the Synthesis of Complex Organic Molecules and Heterocyclic Architectures

Derivatives of 1,4-dihydropyrazine (B12976148) serve as valuable building blocks in the synthesis of more complex organic molecules and novel heterocyclic systems. researchgate.net Their utility is significantly enhanced through modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. For instance, functionalized 1,4-dihydropyrazine rings can be prepared from N-Boc piperazine-2,5-dione, which is then converted to a bis(vinyl phosphate) derivative. This intermediate can subsequently undergo various palladium-catalyzed reactions, including Suzuki and Stille cross-coupling reactions, to yield 2,5-disubstituted 1,4-dihydropyrazine derivatives in moderate to good yields. researchgate.net

These synthetic strategies open avenues to a wide array of complex structures. The ability to introduce different substituents at the 2 and 5 positions of the dihydropyrazine (B8608421) ring allows for the fine-tuning of the molecule's properties for specific applications. Furthermore, the dihydropyrazine core can be aromatized to form the corresponding pyrazine (B50134), adding another layer of synthetic versatility. researchgate.net The strategic functionalization of the 1-phenyl-1,4-dihydropyrazine-2,3-dione scaffold can thus lead to the creation of novel compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of pyridazine (B1198779) derivatives, which are six-membered heterocyclic compounds with two adjacent nitrogen atoms, has been accelerated in electrosprayed microdroplets, highlighting innovative synthetic approaches for related heterocyclic systems. stanford.edu

Exploration in Functional Materials Chemistry

The exploration of dihydropyrazine-2,3-dione derivatives in functional materials chemistry is a growing field, with potential applications in optoelectronics, sensor technology, and polymer science.

Pyrazine derivatives are being investigated for their optoelectronic properties due to their electron-accepting nature, which can be tailored through molecular design. nih.gov Donor-acceptor-donor (D-A-D) type molecules incorporating pyrazine derivatives have shown potential in optoelectronic applications. nih.govresearchgate.net The photophysical properties, such as absorption and emission wavelengths, are crucial for these applications. For instance, studies on D-A-D compounds with different pyrazine-derived acceptors have shown that the intramolecular charge transfer (ICT) absorption bands and fluorescent emission spectra can be tuned. researchgate.net

The introduction of stronger electron-withdrawing groups into the pyrazine ring can lead to a red-shift in the absorption and emission spectra, which is a desirable feature for various optoelectronic devices. researchgate.net The solvatochromic effects observed in these compounds, particularly in the excited state, further highlight their potential for use in sensing and imaging applications. researchgate.net The following table summarizes the photophysical properties of some D-A-D compounds based on pyrazine derivatives.

CompoundAcceptorDonorAbsorption Max (nm)Emission Max (nm)
BPC-2DPx2,3-bis(decyloxy)quinoxalineBenzocarbazole439506
BPC-3DPx2,3-bis(decyloxy)quinoxalineBenzocarbazole459525
BPC-2DPP2,3-bis(decyloxy)pyridine[3,4-b]pyrazineBenzocarbazole499572
BPC-3DPP2,3-bis(decyloxy)pyridine[3,4-b]pyrazineBenzocarbazole473549

This table presents data for illustrative D-A-D compounds containing pyrazine derivatives to demonstrate the tunability of their optoelectronic properties. researchgate.net

The development of pH-responsive materials is a significant area of research, with applications ranging from drug delivery to smart coatings. rsc.org Polymers with ionizable moieties can exhibit changes in their physical properties in response to pH variations. mdpi.com While direct studies on this compound for this application are limited, the broader class of nitrogen-containing heterocycles is known to be pH-sensitive.

Furthermore, pyrazine derivatives have been successfully employed in the design of fluorescent sensors for metal ions. rsc.org For example, a novel pyrazine derivative bearing a furan (B31954) unit has been shown to be a highly selective and sensitive "turn-on" fluorescent sensor for Al³⁺ ions. rsc.org The fluorescence emission intensity of this sensor at 517 nm is significantly enhanced in the presence of Al³⁺ due to the chelation-enhanced fluorescence (CHEF) effect. rsc.org The detection limit for Al³⁺ was found to be in the 10⁻⁷ mol L⁻¹ range. rsc.org This principle could be extended to this compound derivatives by incorporating appropriate chelating groups, leading to the development of novel pH-responsive fluorescent sensors.

SensorAnalyteEmission Wavelength (nm)Detection Limit (mol L⁻¹)
Pyrazine-furan derivativeAl³⁺5171 x 10⁻⁷

This table highlights the performance of a pyrazine-based fluorescent sensor, indicating the potential of this class of compounds in sensor applications. rsc.org

The integration of functional heterocyclic molecules like dihydropyrazine-2,3-dione derivatives into polymer chains can lead to advanced macromolecular structures with tailored properties. One of the powerful approaches for creating such functional polymers is through "click chemistry". nih.gov Click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer high efficiency and selectivity for modifying polymers or creating complex polymer architectures. nih.gov

By introducing clickable functional groups, such as azides or alkynes, onto the this compound scaffold, these molecules can be readily incorporated into polymer backbones or as side chains. This could be achieved through pre-modification of the monomer followed by polymerization, or by post-polymerization modification of a polymer with reactive sites. nih.gov This strategy allows for the development of polymers with novel optical, electronic, or responsive properties derived from the dihydropyrazine-2,3-dione unit. For instance, the incorporation of such units could enhance the thermal stability, charge-transport properties, or sensing capabilities of the resulting polymer.

Application as Ligands in Coordination Chemistry for Catalytic Systems

Pyrazine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.govnih.govresearchgate.net These coordination compounds have been explored for a range of applications, including catalysis and biological systems. nih.govsemanticscholar.orgrsc.org The nitrogen atoms in the pyrazine ring act as donor sites, allowing for the chelation of metal centers.

The coordination of pyrazine derivatives to metals like ruthenium(III), manganese(II), iron(III), cobalt(II), and nickel(II) has been reported. nih.govrsc.org The resulting metal complexes can exhibit interesting electronic and structural properties, which are crucial for their function in catalytic systems. For example, the ligand field parameters and the geometry of the metal center can be tuned by modifying the substituents on the pyrazine ligand. rsc.org

While specific catalytic applications of this compound complexes are not yet widely reported, the potential exists for their use in various catalytic transformations. By analogy with other pyrazine-based catalytic systems, these complexes could be investigated for their activity in oxidation, reduction, and cross-coupling reactions. The phenyl substituent and the dione (B5365651) functionality on the this compound ligand could influence the steric and electronic environment of the metal center, potentially leading to unique catalytic selectivity and activity.

Future Research Directions and Emerging Paradigms for 1 Phenyl 1,4 Dihydropyrazine 2,3 Dione

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

Future synthetic research on 1-Phenyl-1,4-dihydropyrazine-2,3-dione will prioritize the development of environmentally benign and efficient methodologies. Current synthetic routes for related dihydropyrazine (B8608421) structures often rely on multi-step procedures with stoichiometric reagents and harsh reaction conditions. researchgate.net A key future direction will be the exploration of "green" chemistry principles to minimize waste and energy consumption.

One promising approach is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction rates and improve yields for various heterocyclic systems. tsijournals.com Future studies could investigate a one-pot microwave-assisted synthesis of this compound from readily available starting materials, which would significantly reduce reaction times and solvent usage compared to conventional heating methods. tsijournals.com

Another innovative strategy is the use of microdroplet chemistry. Research on other heterocyclic diones has demonstrated that carrying out reactions in electrosprayed microdroplets can lead to dramatic acceleration of reaction rates and enhanced product selectivity, often eliminating the need for catalysts. stanford.edunih.gov Investigating the synthesis of this compound in microdroplets could not only improve efficiency but also provide insights into the reaction mechanism at the gas-liquid interface. researchgate.net

The table below illustrates a comparative analysis of potential synthetic pathways, highlighting the advantages of future sustainable methods.

Synthesis MethodKey AdvantagesPotential for this compound
Conventional SynthesisWell-established proceduresBaseline for comparison
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yieldsDevelopment of a rapid and efficient one-pot synthesis
Microdroplet SynthesisUltrafast reactions, high selectivity, catalyst-freeA novel, highly efficient, and sustainable synthetic route
Catalytic C-N CouplingHigh atom economy, broad substrate scopeDirect and atom-economical construction of the pyrazine (B50134) ring

Discovery of Novel Reactivity Modes and Chemical Transformations

The reactivity of the this compound scaffold remains largely unexplored. Future research will undoubtedly focus on uncovering novel chemical transformations that can be used to generate a diverse library of derivatives with unique properties. The presence of the dione (B5365651) functionality, the phenyl substituent, and the dihydropyrazine core suggests a rich and varied reactivity.

One area of investigation could be the selective functionalization of the dihydropyrazine ring. For instance, studies on related N-phenyl dihydropyridazine-diones have shown that these molecules can undergo O-sulfoalkylation, demonstrating the reactivity of the dione carbonyl groups. researchgate.net Similar transformations could be explored for this compound to introduce new functional groups and modulate the electronic properties of the molecule.

Furthermore, the photochemical properties of 1,4-dihydropyrazines are an emerging area of interest. researchgate.net Future studies could explore the photochemical reactivity of this compound, including its potential for photodimerization, ring-contraction, or oxidation reactions under UV irradiation. researchgate.net Such investigations could lead to the discovery of novel light-induced transformations and the synthesis of unique molecular architectures.

Integration of In-situ Spectroscopic Techniques with Reaction Monitoring

To optimize synthetic protocols and gain a deeper understanding of reaction mechanisms, the integration of in-situ spectroscopic techniques will be crucial. Real-time monitoring of the formation of this compound can provide valuable kinetic and mechanistic data that is not accessible through traditional offline analysis.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy could be employed to track the consumption of reactants and the formation of intermediates and the final product. This would allow for precise determination of reaction endpoints and the identification of any transient species.

Furthermore, advanced mass spectrometry techniques, such as those used in microdroplet reaction monitoring, can provide real-time information on reaction progress on a sub-millisecond timescale. stanford.edu By coupling a microdroplet reactor with a mass spectrometer, it would be possible to directly observe the key intermediates in the formation of this compound and elucidate the reaction mechanism in unprecedented detail. stanford.eduresearchgate.net

Advanced Computational Design for Rational Material and Synthetic Innovation

Computational chemistry will play a pivotal role in accelerating the discovery and development of new applications for this compound. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric, electronic, and spectroscopic properties of the molecule and its derivatives.

Future computational studies could focus on several key areas:

Rational design of derivatives: By systematically modifying the structure of this compound in silico, it is possible to predict how changes in substitution will affect its properties. This can guide the synthesis of new compounds with tailored electronic and optical characteristics for specific applications.

Elucidation of reaction mechanisms: Computational modeling can be used to map out the potential energy surfaces of synthetic reactions, helping to identify the most likely reaction pathways and transition states. nih.gov This can provide valuable insights for optimizing reaction conditions and developing new synthetic methods.

Prediction of material properties: For applications in materials science, computational methods can be used to predict properties such as crystal packing, charge transport mobility, and excited-state behavior. This can help to identify promising candidates for use in organic electronic devices.

The following table outlines potential computational studies and their expected outcomes.

Computational MethodResearch FocusExpected Outcome
Density Functional Theory (DFT)Molecular structure, electronic properties, and reactivityPrediction of key molecular properties and guidance for synthetic efforts
Time-Dependent DFT (TD-DFT)Excited-state properties and UV-Vis spectraUnderstanding of photophysical behavior and design of photoactive materials
Molecular Dynamics (MD)Intermolecular interactions and bulk propertiesInsights into crystal packing and material morphology

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural and electronic features of this compound make it a promising candidate for applications in materials science. Future research will likely see a convergence of organic chemistry and materials science to explore the potential of this compound in advanced functional materials.

One exciting avenue is the development of novel organic semiconductors. The extended π-system of the dihydropyrazine ring, coupled with the electron-withdrawing dione groups and the phenyl substituent, suggests that this molecule could exhibit interesting charge transport properties. By analogy with other nitrogen-containing heterocycles, derivatives of this compound could be synthesized and incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Furthermore, the ability to tune the electronic properties of the molecule through chemical modification opens up possibilities for the design of new chromophores and fluorophores. Research into the photophysical properties of this compound and its derivatives could lead to the development of novel materials for applications in sensing, imaging, and photonics. The investigation of related heterocyclic systems has shown that subtle structural changes can lead to significant shifts in absorption and emission spectra, a principle that can be applied to this class of compounds.

The interdisciplinary exploration of this compound holds the key to unlocking its full potential, with the synergy between synthetic innovation and materials design paving the way for exciting new discoveries.

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 1-phenyl-1,4-dihydropyrazine-2,3-dione, and what reaction conditions are critical for optimal yield?

  • Methodology :

  • Cyclization : React phenyl hydrazine with carbonyl-containing precursors (e.g., oxalic acid diethyl ester) under reflux in ethanol or DMSO. For example, cyclization of intermediates like N-(2,2-diethoxyethyl)-N′-tetradecyl oxalamide with concentrated HCl yields 1-alkyl-1,4-dihydropyrazine-2,3-dione derivatives .
  • Hydrogenation : Use palladium catalysts to reduce dihydropyrazine to piperazine-2,3-dione derivatives (e.g., 1-tetradecyl piperazine-2,3-dione) .
    • Critical Conditions :
  • Solvent choice (DMSO accelerates cyclization).
  • Temperature control during reflux (60–100°C).
  • Catalyst purity for hydrogenation (Pd/C preferred).

Q. How can structural characterization of this compound derivatives be performed?

  • Techniques :

  • Mass Spectrometry : NIST-standardized electron ionization (EI) spectra provide molecular weight and fragmentation patterns .
  • NMR : Analyze proton environments (e.g., dihydropyrazine ring protons at δ 4.0–5.5 ppm).
  • X-ray Crystallography : Resolve crystal parameters (e.g., triclinic system with a = 10.069 Å, α = 72.37° for ethyl ester derivatives) .

Q. What are the common intermediates in synthesizing dihydropyrazine-dione derivatives?

  • Key Intermediates :

  • N-Chloroacetylglycine ethyl ester: Forms piperazine-2,5-diones via nucleophilic substitution .
  • Chalcone derivatives: React with phenyl hydrazine to yield pyrazoline intermediates, which can oxidize to dihydropyrazine-diones .

Advanced Research Questions

Q. How does microdroplet synthesis improve selectivity and yield for dihydropyrazine-dione derivatives compared to bulk reactions?

  • Mechanism :

  • pH-Driven Selectivity : Microdroplets (e.g., electrosprayed) create localized acidic environments via solvent evaporation, favoring six-membered heterocycles (e.g., 2-phenyl-2,3-dihydrophthalazine-1,4-dione) over byproducts. This achieves >90% yield in submillisecond reactions without catalysts .
    • Experimental Design :
  • Use equimolar phenyl hydrazine and phthalic anhydride in ethanol/water microdroplets.
  • Monitor product distribution via HPLC or LC-MS.

Q. What role does protonation of the dihydropyrazine-dione moiety play in biological interactions?

  • Case Study :

  • G-Quadruplex Binding : At pH 6.0, protonation of the dihydropyrazinedione group in naphthalene diimides enhances binding affinity to G-quadruplex DNA (e.g., telomeric sequences). FRET melting assays show a 10-fold increase in stabilization (ΔTm >15°C) .
  • Fluorescence Quenching : Deprotonation (pKa ~6.9) switches off emission, enabling pH-sensitive probes .

Q. How do metal coordination complexes of dihydropyrazine-dione derivatives influence their pharmacological activity?

  • Example :

  • Fe(II) Complexes : 1-Phenyl-1,3-butanedione isonicotinoylhydrazone coordinates Fe(II) in a 2:1 ligand-metal ratio, forming chloroform-soluble complexes with potential antimicrobial properties. Elemental analysis and UV-Vis confirm octahedral geometry .
    • Methodology :
  • Synthesize ligands via hydrazone condensation.
  • Characterize complexes using cyclic voltammetry and XANES.

Q. Why do traditional synthesis methods for pyridazine derivatives often result in mixtures, and how can this be mitigated?

  • Root Cause :

  • Competing pathways (e.g., keto-enol tautomerism) lead to byproducts like open-chain hydrazones.
    • Solutions :
  • Confinement Effects : Microdroplets suppress side reactions via rapid solvent evaporation .
  • Protective Groups : Use orthogonal strategies (e.g., Boc-protected hydrazines) to direct cyclization .

Data Contradiction Analysis

Q. Discrepancies in reported fluorescence properties of dihydropyrazine-dione derivatives: How to resolve them?

  • Factors :

  • pH Variability : Fluorescence intensity depends on protonation state (e.g., pH 6.0 vs. 7.4) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize excited states, enhancing quantum yield.
    • Troubleshooting :
  • Standardize buffer conditions (e.g., 10 mM phosphate).
  • Validate spectra using reference compounds (e.g., NIST-certified fluorophores) .

Methodological Recommendations

  • Synthesis : Prioritize microdroplet reactors for time-sensitive, high-yield reactions .
  • Characterization : Combine crystallography (for solid-state structure) and NMR (for solution dynamics).
  • Biological Assays : Use FRET-based screens to evaluate G-quadruplex binding at physiologically relevant pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.